molecular formula C10H10ClN3OS B1269460 5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 725221-36-3

5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1269460
CAS RN: 725221-36-3
M. Wt: 255.72 g/mol
InChI Key: GRAGFJHCOHGUHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including compounds similar to 5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, often involves the reaction of amino-triazole with chlorophenoxy compounds. For instance, a novel compound was synthesized by reacting 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione with 2-(2,4-dichlorophenoxy)acetyl chloride, showcasing the versatility of triazole compounds in chemical synthesis (Xue et al., 2008).

Molecular Structure Analysis

The molecular structure of related triazole compounds has been extensively studied, revealing intricate details about their crystalline form and molecular interactions. For example, a compound synthesized from a triazole derivative displayed a triclinic system with specific crystallographic parameters, highlighting the complex structural attributes of these molecules (Xue et al., 2008).

Chemical Reactions and Properties

Triazole derivatives are known for their reactivity and the ability to undergo various chemical reactions. For instance, the alkylation of triazole-thiols with bromoalkanes in a methanol medium illustrates the chemical versatility and reactivity of these compounds, leading to the synthesis of new compounds with potential antibacterial activity (2020).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting points, and crystallization behavior, are crucial for understanding their potential applications and handling. Studies focusing on the synthesis and physical-chemical properties of these compounds provide valuable insights into their characteristics and behavior under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, define the utility and application range of triazole compounds. Their ability to act as corrosion inhibitors, for example, showcases their chemical stability and potential in industrial applications (Raviprabha & Bhat, 2020).

Scientific Research Applications

Anti-Inflammatory and Molluscicidal Activities

Triazoles, such as 5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have been studied for their potential anti-inflammatory and molluscicidal properties. A study by El Shehry, Abu‐Hashem, and El-Telbani (2010) synthesized a series of 1,2,4-triazoles with chlorophenoxy moieties and found that some compounds exhibited significant anti-inflammatory and molluscicidal activities. This suggests potential applications in medicinal and agricultural fields (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

Antimicrobial Activity

Another aspect of 1,2,4-triazole derivatives, including those similar to this compound, is their antimicrobial properties. Tien et al. (2016) investigated compounds containing 1,2,4-triazole and found that they demonstrated significant antimicrobial activity against various microorganisms (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Corrosion Inhibition

In the field of materials science, research by Raviprabha and Bhat (2020) indicated that 1,2,4-triazole derivatives can act as corrosion inhibitors. Their study on 5-[(4-chlorophenoxy) methyl]-4H-1, 2, 4-triazole-3-thiol showed high efficiency in preventing corrosion of aluminum alloys in acidic environments (Raviprabha & Bhat, 2020).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of 1,2,4-triazole derivatives have been extensively analyzed. Research by Sarala et al. (2006) detailed the crystal structure of similar compounds, providing valuable insights for the development of new materials and drugs (Sarala et al., 2006).

properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c1-14-9(12-13-10(14)16)6-15-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAGFJHCOHGUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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